Product packaging for 6-Fluoro-4-methoxypyridazin-3-amine(Cat. No.:)

6-Fluoro-4-methoxypyridazin-3-amine

Cat. No.: B13024033
M. Wt: 143.12 g/mol
InChI Key: IFQSKYUHXVUEEZ-UHFFFAOYSA-N
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Description

Overview of Pyridazine (B1198779) Ring Systems in Chemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a significant structural motif in the landscape of chemical research. wikipedia.org This class of aromatic compounds is characterized by its unique physicochemical properties, including weak basicity and a high dipole moment, which contribute to its utility in molecular recognition and drug design. nih.gov While naturally occurring pyridazines are relatively rare, the pyridazine scaffold is a prominent pharmacophore found in a variety of synthetic compounds, including herbicides and numerous pharmaceuticals. wikipedia.org The versatility of the pyridazine ring allows it to serve as a key building block or a pharmacophoric element, often acting as a less lipophilic substitute for a phenyl ring. nih.gov Its inherent polarity and capacity for hydrogen bonding are crucial for interactions with biological targets. nih.gov

Contextualizing 6-Fluoro-4-methoxypyridazin-3-amine within Pyridazine Derivatives

This compound emerges as a compound of significant interest by combining the foundational pyridazine core with the strategic advantages conferred by fluorine substitution. This specific arrangement of a fluorine atom, a methoxy (B1213986) group, and an amine group on the pyridazine ring creates a unique electronic and steric profile. The interplay of these functional groups makes it a valuable intermediate and building block in the synthesis of more complex molecules with potential applications in various fields of chemical and pharmaceutical research. The presence of the fluorine atom is anticipated to modulate the compound's biological activity and pharmacokinetic properties, a strategy frequently employed in the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6FN3O B13024033 6-Fluoro-4-methoxypyridazin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6FN3O

Molecular Weight

143.12 g/mol

IUPAC Name

6-fluoro-4-methoxypyridazin-3-amine

InChI

InChI=1S/C5H6FN3O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9)

InChI Key

IFQSKYUHXVUEEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN=C1N)F

Origin of Product

United States

Synthesis and Reactivity of 6 Fluoro 4 Methoxypyridazin 3 Amine

The synthesis of fluorinated pyridazine (B1198779) derivatives often presents challenges due to the electron-rich nature of the pyridine (B92270) ring, which makes nucleophilic fluorination difficult. rsc.org However, various synthetic strategies have been developed to introduce fluorine into such heterocyclic systems.

While specific, detailed synthetic routes for 6-fluoro-4-methoxypyridazin-3-amine are not extensively documented in readily available literature, general methods for the synthesis of similar fluorinated heterocycles can be inferred. One common approach involves the use of a fluorinating agent on a suitable pyridazine precursor. For instance, the synthesis of related compounds like 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids has been achieved through a multi-step process involving the protection of an amino group, followed by fluorination using a reagent like cesium fluoride (B91410) (CsF), and subsequent deprotection. mdpi.com

The reactivity of this compound is dictated by its functional groups. The amino group can undergo various reactions typical of primary amines, such as acylation, alkylation, and diazotization. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, can be displaced by various nucleophiles, allowing for further functionalization of the pyridazine ring. The methoxy (B1213986) group can also be a site for chemical modification, although it is generally less reactive than the other functional groups.

Physicochemical and Spectroscopic Profile

The physicochemical properties of 6-fluoro-4-methoxypyridazin-3-amine are crucial for its handling, reactivity, and potential applications. While a comprehensive experimental dataset is not publicly available, some properties can be estimated or are provided by chemical suppliers.

Physicochemical Properties of this compound and a Related Compound

PropertyThis compound6-Methoxypyridazin-3-amine
CAS Number 2060019-97-6 bldpharm.com7252-84-8 nih.gov
Molecular Formula C5H6FN3OC5H7N3O nih.gov
Molecular Weight Not explicitly found125.13 g/mol nih.gov
Appearance Not explicitly foundWhite, crystalline solid chemicalbook.com
Melting Point Not explicitly found103-105 °C chemicalbook.com
Boiling Point Not explicitly foundNot available
Solubility Not explicitly foundNot available

Spectroscopic data is essential for the structural elucidation and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would provide detailed information about its molecular structure. While specific spectra for this compound are not widely published, chemical suppliers often provide access to such data upon request. bldpharm.com

Research Applications and Future Directions

Catalytic Methods in the Synthesis of this compound Precursors

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of the pyridazine nucleus. thieme-connect.com The Suzuki-Miyaura coupling, in particular, is a versatile method for introducing aryl, heteroaryl, or vinyl groups onto a pyridazine ring by reacting a halopyridazine with an organoboron reagent. thieme-connect.commdpi.com

This reaction is advantageous due to its mild conditions, tolerance of a wide range of functional groups, and the generation of non-toxic byproducts. thieme-connect.com For instance, 3-chloro-6-methoxypyridazine (B157567) has been successfully coupled with phenylboronic acid to yield 3-methoxy-6-phenylpyridazine. thieme-connect.com Similarly, pyridazines bearing free amino groups can undergo Suzuki coupling with various aryl and heteroarylboronic acids, demonstrating the reaction's compatibility with amine functionalities, which is relevant for the synthesis of compounds like this compound. thieme-connect.com

The synthesis of various π-conjugated pyridazine-thiophene derivatives has been accomplished via Suzuki-Miyaura coupling, showcasing the method's utility in creating complex heterocyclic systems. mdpi.comnih.gov In these syntheses, a key intermediate, 3-bromo-6-(thiophen-2-yl)pyridazine, was coupled with different (hetero)aryl-boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com This highlights a common strategy where a halogenated pyridazine is used as the electrophilic partner. The synthesis of 3-amino-6-arylpyridazines starting from the commercially available 3-amino-6-chloropyridazine (B20888) via Suzuki coupling has also been reported as an efficient alternative to traditional multi-step methods. researchgate.net

The general catalytic cycle for these reactions involves the oxidative addition of the halopyridazine to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. fiveable.me

Table 1: Examples of Suzuki-Miyaura Coupling in Pyridazine Synthesis

Halopyridazine SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
3-Chloro-6-methoxypyridazinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene, Heat3-Methoxy-6-phenylpyridazine75% thieme-connect.com
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh₃)₄, Na₂CO₃, DME/Ethanol/H₂O, 80°C3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines14-28% mdpi.com
3-Amino-6-chloropyridazineVarious arylboronic acidsPd(0) catalyst3-Amino-6-arylpyridazinesGood researchgate.net
Halogenated Pyridazinones (MOM-protected)VinyltrialkylstannanesPd(0) catalyst5-AlkenylpyridazinonesHigh thieme-connect.com

Copper-Mediated Reactions

Copper-mediated or catalyzed reactions provide an alternative and often complementary approach to palladium-based methods for synthesizing pyridazine derivatives. These reactions are attractive due to the lower cost and earth abundance of copper compared to palladium.

A notable application is the synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine. One documented method involves heating the chloropyridazine with sodium methoxide (B1231860) in methanol (B129727) in the presence of copper powder in a sealed tube at 160°C. chemicalbook.com This nucleophilic aromatic substitution reaction is facilitated by the copper catalyst, leading to the desired methoxy-substituted product in high yield. chemicalbook.com

Copper catalysis is also effective in constructing the pyridazine ring itself. A copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynyl esters has been developed to produce pyridazinones with high regioselectivity. nih.gov This method avoids the formation of pyrazole (B372694) regioisomers and proceeds through a sequence of Michael addition, 1,2-addition, and, in some cases, Ullmann cross-coupling reactions. nih.gov

Furthermore, copper-promoted C(sp³)–C(sp³) coupling followed by cyclization has been used to access polysubstituted pyridazines from unactivated ketones and acylhydrazones. rsc.org This single-step process demonstrates good functional group compatibility and chemoselectivity. rsc.org Another innovative copper-catalyzed method involves the dehydrogenative self-coupling and cyclization of 5-aminopyrazoles, which results in the formation of pyridazine cores through simultaneous C(sp²)–C(sp²) and N–N bond formation. rsc.org

Table 2: Examples of Copper-Mediated Reactions in Pyridazine Synthesis

Starting Material(s)Reagent/CatalystProduct TypeKey FeaturesReference
3-Amino-6-chloropyridazineSodium methoxide, Copper powder3-Amino-6-methoxypyridazineHigh temperature, sealed tube reaction chemicalbook.com
Aldehydes, Hydrazines, Alkynyl estersCopper(I) catalystPyridazinonesRegioselective multicomponent reaction nih.gov
Saturated Ketones, AcylhydrazonesCopper promoterPolysubstituted PyridazinesC(sp³)–C(sp³) coupling/annulation rsc.org
5-AminopyrazolesCopper catalystPyridazine coresDehydrogenative self-coupling/cyclization rsc.org

Regioselectivity and Stereoselectivity Considerations in Pyridazine Synthesis

Regioselectivity is a critical consideration in the synthesis of polysubstituted pyridazines, as the substitution pattern profoundly influences the molecule's properties. Various strategies have been developed to control the position of substituents on the pyridazine ring.

One of the most powerful methods for constructing the pyridazine ring with high regioselectivity is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgrsc.org This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile, like an alkyne. rsc.orgrsc.org The regioselectivity of the cycloaddition can be controlled by the nature of the substituents on both the tetrazine and the alkyne. For example, the reaction of tetrazines with alkynyl sulfides can be tuned to produce different regioisomers by changing the oxidation state of the sulfur substituent. rsc.org Similarly, aza-Diels-Alder reactions between 1,2,3-triazines and 1-propynylamines afford 6-aryl-pyridazin-3-amines with high regioselectivity under metal-free conditions. organic-chemistry.org

In the functionalization of pre-existing pyridazine rings, regioselectivity is also crucial. For pyridazinones, desymmetrization using a protecting group, such as a N-benzyl group, allows for regioselective chemical modifications at different positions of the pyridazine backbone. aliyuncs.com

Stereoselectivity, while more commonly discussed in the context of reducing pyridazine rings to form chiral piperidines or tetrahydropyridines, is also a factor in certain synthetic approaches. acs.orgnih.gov For the synthesis of planar aromatic systems like this compound, stereoselectivity is not a primary concern regarding the final product's core structure. However, the stereochemistry of precursors can influence reaction pathways and outcomes in more complex syntheses leading to chiral pyridazine-containing molecules. For instance, the stereoselective addition of nucleophiles to chiral pyridinium (B92312) salts is a key strategy for producing enantiopure, substituted piperidines and pyridinones. acs.org

Green Chemistry Principles in Pyridazine Synthesis

Applying green chemistry principles to the synthesis of pyridazines and other nitrogen heterocycles is an area of growing importance, aiming to reduce environmental impact through safer, more efficient, and sustainable processes. Key green chemistry strategies include the use of microwave irradiation, multicomponent reactions, and environmentally benign catalysts and solvents. nih.govacs.org

Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly shorten reaction times, reduce energy consumption, and often improve product yields compared to conventional heating methods. nih.govacs.org This technique has been successfully applied to the synthesis of various pyridine (B92270) derivatives and could be adapted for pyridazine synthesis. nih.gov

One-pot multicomponent reactions (MCRs) are inherently green as they combine several synthetic steps into a single operation, reducing solvent waste, purification steps, and time. nih.govnih.gov The copper-catalyzed synthesis of pyridazinones from aldehydes, hydrazines, and alkynyl esters is an example of an MCR that offers high atom and step economy. nih.gov

The development of sustainable catalytic systems is another cornerstone of green pyridazine synthesis. This includes using earth-abundant metal catalysts like copper and iron instead of precious metals like palladium. rsc.orgrsc.orgresearchgate.net Furthermore, designing reactions that can be performed in greener solvents, such as water or ethanol, or under solvent-free conditions, is a key objective. acs.orgresearchgate.net For example, the thermo-catalytic conversion of renewable glycerol (B35011) and ammonia (B1221849) over zeolite catalysts to produce pyridines represents a significant step towards the sustainable production of these heterocycles. rsc.org While this specific example produces pyridines, the underlying principles of using renewable feedstocks and heterogeneous catalysts are directly applicable to developing greener routes for pyridazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the methoxy (B1213986) and amine group protons. The single aromatic proton on the pyridazine ring would appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shift of this proton would be influenced by the electron-withdrawing nature of the fluorine and the electron-donating methoxy group. The amine protons would likely appear as a broad singlet, and the methoxy protons as a sharp singlet.

¹³C NMR: The ¹³C NMR spectrum will display five distinct carbon signals. The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JCF). The other carbons in the ring will also exhibit smaller two- and three-bond couplings to the fluorine atom. The chemical shifts will be influenced by the electronegativity of the substituents, with the carbon attached to fluorine appearing at a characteristic downfield shift.

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds. For this compound, the spectrum would show a single resonance, likely a doublet, due to coupling with the vicinal aromatic proton. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Expected ¹H NMR Data for this compound
Proton Expected Chemical Shift (ppm)
Aromatic CH7.0 - 8.0 (doublet)
Methoxy (OCH₃)3.8 - 4.2 (singlet)
Amine (NH₂)4.0 - 6.0 (broad singlet)
Expected ¹³C NMR Data for this compound
Carbon Expected Chemical Shift (ppm)
C-F150 - 170 (large ¹JCF)
C-OCH₃145 - 160
C-NH₂140 - 155
Aromatic CH110 - 125
Methoxy (OCH₃)50 - 60
Expected ¹⁹F NMR Data for this compound
Fluorine Expected Chemical Shift (ppm)
Ar-F-100 to -140 (doublet)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2800-3100 cm⁻¹), C=N and C=C stretching of the pyridazine ring (around 1400-1600 cm⁻¹), and a strong C-F stretching band (around 1000-1300 cm⁻¹). The C-O stretching of the methoxy group would also be observable.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the pyridazine ring are expected to be strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound
Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic & Methoxy)2800 - 3100
C=N, C=C Stretch (Ring)1400 - 1600
C-F Stretch1000 - 1300
C-O Stretch (Methoxy)1000 - 1250

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For this compound (C₅H₆FN₃O), the expected exact mass is approximately 143.05 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as HCN, N₂, and CH₃ from the parent ion.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring system is expected to exhibit π → π* and n → π* transitions. The presence of the amino and methoxy groups (auxochromes) and the fluoro group will influence the position and intensity of the absorption maxima (λmax). It is anticipated that the compound will show absorption bands in the UV region, likely between 250 and 350 nm.

Single Crystal X-ray Diffraction for Solid-State Structure Determination of Analogues

While a crystal structure for this compound is not publicly available, analysis of related structures provides insight. For instance, the crystal structures of other substituted pyridazines reveal a planar ring system. In the solid state, intermolecular hydrogen bonding involving the amine group and the nitrogen atoms of the pyridazine ring would be expected to play a significant role in the crystal packing. The fluorine and methoxy groups would also influence the packing arrangement.

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric, electronic, and spectroscopic properties of molecules. DFT calculations for this compound would allow for the optimization of its ground state geometry, providing theoretical bond lengths and angles. These calculations can also predict NMR chemical shifts, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The calculated HOMO-LUMO gap provides an indication of the chemical reactivity and the electronic transition energies. The electron-withdrawing fluorine atom and the electron-donating methoxy and amino groups would have a significant impact on the calculated electronic structure and reactivity of the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species.

For this compound, computational analysis provides the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

No specific research data is publicly available for the HOMO-LUMO energies of this compound. The table structure is provided as a template for when such data becomes available.

The visualization of the HOMO and LUMO would further illustrate the electron density distribution. Typically, the HOMO is localized on the more electron-rich portions of the molecule, such as the amine group and the pyridazine ring, while the LUMO is distributed over the electron-deficient areas.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map is a three-dimensional plot of the electrostatic potential onto the electron density surface, where different colors represent varying potential values. Regions of negative electrostatic potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

The MEP map of this compound would highlight the electronegative nitrogen and oxygen atoms as regions of high electron density (red or yellow), indicating their role as primary sites for electrophilic interaction. The amine group's hydrogen atoms and the regions near the fluorine atom would likely exhibit positive electrostatic potential (blue), marking them as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This method allows for the investigation of intramolecular and intermolecular bonding and interactions among bonds. A key aspect of NBO analysis is the study of charge transfer or electron delocalization from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions quantifies the extent of delocalization and provides insight into the stability conferred by these interactions.

Table 2: Selected NBO Analysis Data for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

Specific NBO analysis data for this compound is not currently available in published literature. The table is illustrative of the expected output of such an analysis.

Theoretical Predictions of Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, a range of global chemical reactivity descriptors can be calculated. These descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability.

Ionization Potential (I) : The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of the resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors provide a comprehensive theoretical framework for understanding the chemical behavior of this compound.

Table 3: Theoretical Chemical Reactivity Descriptors for this compound

DescriptorFormulaValue
Ionization Potential (I)-EHOMOData not available
Electron Affinity (A)-ELUMOData not available
Electronegativity (χ)(I + A) / 2Data not available
Chemical Hardness (η)(I - A) / 2Data not available
Chemical Softness (S)1 / ηData not available
Electrophilicity Index (ω)χ² / (2η)Data not available

The values for these descriptors are contingent on the HOMO and LUMO energies, which are not available from current public research for this specific molecule.

Reactivity of the Pyridazine Core in this compound

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is inherently electron-deficient. This electron deficiency is further intensified by the presence of a fluorine atom. Consequently, the pyridazine ring in this compound is generally deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. The fluorine atom, being a good leaving group, is the most probable site for such reactions.

Transformations Involving the Amino Group

The amino group (-NH2) at the 3-position of the pyridazine ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The primary amino group of this compound can readily undergo acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. Similarly, it can be alkylated or arylated to yield secondary or tertiary amines. These reactions are fundamental in medicinal chemistry for modifying the properties of the parent molecule. For instance, N-alkylation of anilines, which are structurally similar to aminopyridazines, can be achieved using alkyl halides. nih.gov While anilines with strong electron-withdrawing groups are typically not strong nucleophiles, the formation of azetidines from the reaction of an aromatic amine with a bis(alkylhalide) has been reported, suggesting that such alkylations are feasible under appropriate conditions. nih.gov

Table 1: Examples of Amino Group Transformations

Reaction Type Reagent Example Product Type
Acylation Acetyl chloride N-(6-fluoro-4-methoxypyridazin-3-yl)acetamide
Alkylation Methyl iodide 6-fluoro-N-methyl-4-methoxypyridazin-3-amine
Arylation Phenylboronic acid 6-fluoro-4-methoxy-N-phenylpyridazin-3-amine

The amino group can condense with aldehydes or ketones to form Schiff bases, which contain a C=N double bond (azomethine group). nih.govnih.gov This reaction is typically catalyzed by an acid or a base and involves the initial formation of an unstable carbinolamine intermediate, which then dehydrates to form the imine. nih.gov Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a range of biological activities. nih.govnih.gov The formation of Schiff bases is a common strategy in the development of new therapeutic agents. nih.govresearchgate.net

Reactions at the Methoxy Group

The methoxy group (-OCH3) at the 4-position is another functional handle that can be chemically modified, primarily through cleavage of the ether bond.

The cleavage of the methyl ether to reveal a hydroxyl group is a common and important transformation. Boron tribromide (BBr3) is a powerful and widely used reagent for the demethylation of aryl methyl ethers. commonorganicchemistry.comorgsyn.orgmasterorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. commonorganicchemistry.comorgsyn.org The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. masterorganicchemistry.com This method is effective even for substrates that are sensitive to other acidic conditions. orgsyn.org It's noteworthy that BBr3 can be used for demethylation in the presence of a primary arylamine, although care must be taken with the reaction workup to avoid the formation of the amine salt. researchgate.net

Table 2: Conditions for BBr3-Mediated Demethylation

Substrate Reagent Solvent Temperature
Aryl methyl ether BBr3 (1M in DCM) Dichloromethane 0 °C to room temperature
Aryl methyl ether BBr3 (1M in DCM) Dichloromethane 0 °C, then 45 °C
Aryl methyl ether BBr3 Dichloromethane -78 °C

Data derived from general procedures for demethylation using BBr3. commonorganicchemistry.com

While less common than demethylation, the methoxy group can potentially be displaced by strong nucleophiles under forcing conditions. However, the cleavage of the C-O bond in ethers generally requires strong acids or bases due to their high stability. wikipedia.org Acid-catalyzed cleavage involves protonation of the ether oxygen to form a good leaving group. wikipedia.orglibretexts.org The subsequent nucleophilic attack can proceed via an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.comwikipedia.orglibretexts.org For aryl alkyl ethers, cleavage typically yields a phenol (B47542) and an alkyl halide because nucleophilic attack on the aromatic ring is disfavored. libretexts.org

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for the chemical compound "this compound." As a result, it is not possible to generate a detailed article on its chemical reactivity and derivatization according to the provided outline.

The requested article structure is highly specific, focusing on:

Transition Metal-Catalyzed Functionalization and Coupling Reactions

While general principles of these reaction types on related pyridazine and fluorinated heterocyclic systems are known, applying this information to "this compound" without specific experimental data would be speculative and would not meet the required standard of scientific accuracy. The creation of detailed research findings and data tables, as requested, is contingent on the existence of published research for this particular compound.

Searches for analogous compounds such as "6-Methoxypyridazin-3-amine" and "6-Fluoro-4-methylpyridin-3-amine" were conducted, but the reactivity of these molecules cannot be directly extrapolated to the requested compound with the level of detail and certainty required for a scientific article.

Therefore, the generation of the requested article is not feasible at this time due to the absence of specific scientific data for "this compound" in the public domain.

Biological Activity and Structure Activity Relationship Sar Studies of 6 Fluoro 4 Methoxypyridazin 3 Amine Derivatives

Overview of Biological Activities Associated with Pyridazine (B1198779) Scaffolds

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. nih.govjksus.org This is due to its advantageous physicochemical properties and its presence in numerous biologically active compounds. nih.gov Pyridazine derivatives have been extensively investigated and have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. acs.orgrjptonline.org The versatility of the pyridazine scaffold allows for easy functionalization at various positions, making it an attractive core for the design and synthesis of new therapeutic agents. nih.govresearchgate.net

The anti-inflammatory activity of pyridazinone derivatives, a class of compounds containing a pyridazine ring with a carbonyl group, has been particularly noted. nih.govmdpi.com These compounds often exhibit potent anti-inflammatory effects with reduced ulcerogenic potential compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov In the realm of oncology, pyridazine-containing molecules have been developed as targeted inhibitors for various cancers and some are in clinical use. acs.org The antimicrobial activity of pyridazine derivatives is also well-documented, with various analogues showing efficacy against a range of bacterial and fungal strains. tandfonline.comnih.govnih.govresearchgate.netmdpi.com

Investigation of Enzyme Inhibition Potentials

Influenza A Endonuclease Inhibition (for analogues)

The influenza A virus polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, is a key target for antiviral drug development. nih.gov Specifically, the PA endonuclease active site is crucial for viral replication. nih.gov Fragment-based drug discovery approaches have identified pyrone and pyridinone derivatives as inhibitors of this endonuclease. nih.gov

Structure-activity relationship (SAR) studies have shown that converting a pyrone ring to a pyridinone ring can increase ligand basicity and metal-binding affinity, which is important for inhibiting the metalloenzyme active site of the endonuclease. nih.gov The introduction of N-aryl or N-cycloalkyl substituents on the pyridinone ring has been found to significantly enhance inhibitory activity compared to the parent fragment. nih.gov For instance, a lead compound with a pyridinone core demonstrated an IC50 value of 14 nM against the endonuclease and an EC50 value of 2.1 μM against H1N1 influenza A virus in cell-based assays. nih.gov

Urease Enzyme Inhibition (for analogues)

Urease, a nickel-dependent enzyme, is a significant target for the treatment of infections caused by bacteria such as Helicobacter pylori. nih.gov The inhibition of urease can prevent the harmful effects of ammonia (B1221849) production. frontiersin.org Pyridine (B92270) and piperazine (B1678402) moieties are recognized as important pharmacophores in the design of urease inhibitors. frontiersin.org

Recent research has focused on hybrid molecules combining these scaffolds. For example, a series of pyridylpiperazine-based carbodithioates were synthesized and evaluated for their urease inhibitory potential. nih.gov Several of these compounds exhibited potent activity, with one derivative, bearing an o-tolyl moiety, showing an IC50 value of 5.16 ± 2.68 μM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23 ± 0.03 μM). nih.gov Similarly, imidazopyridine-oxazole derivatives have been identified as excellent urease inhibitors, with some analogues containing electron-withdrawing groups like -CF3 and -NO2 being more potent than thiourea. nih.gov

Table 1: Urease Inhibition by Pyridylpiperazine-based Carbodithioates

CompoundSubstituentIC50 (μM)
5jo-tolyl5.16 ± 2.68
Thiourea (Standard)-23.00 ± 0.03

Data from a study on pyridylpiperazine-based carbodithioates. nih.gov

Kinase Inhibition (e.g., VEGFR-2, BCR-ABL for analogous compounds)

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. researchgate.netresearchgate.netrsc.org Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. rsc.org Pyridazine and imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent inhibitors of VEGFR and platelet-derived growth factor receptor (PDGFR) tyrosine kinases. nih.gov For instance, TAK-593, an imidazo[1,2-b]pyridazine derivative, was found to be a highly selective and potent inhibitor of VEGFR and PDGFR family kinases. nih.gov It exhibits a two-step slow binding mechanism to VEGFR2, with a very slow dissociation rate, suggesting a prolonged pharmacodynamic effect. nih.gov

SAR studies on various heterocyclic compounds have highlighted the importance of specific structural features for VEGFR-2 inhibition. For example, in a series of pyridine-triazole derivatives, those with a 2-methoxypyridine (B126380) moiety showed greater VEGFR-2 inhibitory properties than unsubstituted pyridine analogues. nih.gov

Table 2: VEGFR-2 Inhibition by Pyridine-Triazole Derivatives

CompoundDescriptionVEGFR-2 IC50 (nM)
22Pyridine-triazole derivative1.33
23Pyridine-triazole derivative1.63

Data from a study on pyridine-triazole derivatives as multi-kinase inhibitors. nih.gov

BCR-ABL Inhibition: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). nih.gov While imatinib (B729) is a successful BCR-ABL inhibitor, resistance often develops due to mutations in the kinase domain. nih.gov Pyrido-pyrimidine-type kinase inhibitors have been investigated for their ability to overcome this resistance. nih.gov

Studies have shown that compounds like PD166326 and SKI DV-M016, which belong to the pyrido-pyrimidine class, can inhibit both wild-type and various imatinib-resistant mutant forms of BCR-ABL with higher potency than imatinib. nih.gov These inhibitors are effective against mutations in the activation loop and the nucleotide-binding loop, although they are not effective against the T315I "gatekeeper" mutation. nih.gov This suggests that pyrido-pyrimidines bind to BCR-ABL in a manner that is less dependent on the conformation of the activation loop compared to imatinib. nih.gov

Receptor Antagonism and Agonism Studies

GnRH Receptor Antagonists (for related compounds)

Benzodiazepine (B76468) Receptor Ligands (for 6-methoxypyridazin-3-amine)

Derivatives of pyridazine and related fused heterocyclic systems, such as phthalazines, have been synthesized and evaluated as ligands for benzodiazepine receptors (BZRs). nih.govnih.gov These receptors are part of the GABA-A receptor complex and are important targets for anxiolytic and sedative drugs. benthamdirect.comingentaconnect.com

For example, a series of 3-aryl-6-substituted-1,2,4-triazolo[3,4-a]phthalazines, which are structurally related to pyridazines, have been shown to displace [3H]-diazepam from BZRs with high affinity, with Ki values in the nanomolar range, comparable to diazepam itself. nih.gov In contrast, another series of 6-aryl-3,8-disubstituted-1,2,4-triazolo[3,4-a]phthalazines showed no significant activity in the same assay. nih.gov Additionally, 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have been identified as potent and selective ligands for peripheral benzodiazepine receptors (PBRs). acs.org

In vitro Biological Evaluation of 6-Fluoro-4-methoxypyridazin-3-amine Derivatives

While specific in vitro biological evaluation data for derivatives of this compound is limited in the provided search results, the general biological activities of related pyridazine derivatives provide a strong rationale for their investigation. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a molecule. acs.orgnih.gov

For instance, a study on pyridazine-based amyloid inhibitors found that a fluorinated compound was a more effective kinetic inhibitor of amyloid fibril formation than the original lead compound. acs.orgnih.gov This suggests that the 6-fluoro substitution in this compound could confer advantageous properties to its derivatives.

Given the diverse biological activities of the pyridazine scaffold, it is plausible that derivatives of this compound would be screened against a panel of cancer cell lines, various microbial strains, and a range of enzymes and receptors to determine their specific biological profiles. The methoxy (B1213986) group at the 4-position and the amine group at the 3-position provide additional points for chemical modification to explore structure-activity relationships.

Principles of Structure-Activity Relationships (SAR) in Pyridazine Medicinal Chemistry

The biological activity of pyridazine derivatives is intricately linked to the nature and position of substituents on the pyridazine core. mdpi.comnih.gov SAR studies aim to identify these key structural features and their impact on the pharmacological properties of the compounds. nih.gov For instance, in a series of pyridazinone derivatives, the introduction of different substituents such as methyl, chloro, nitro, and fluoro groups on an aryl ring attached to the pyridazine core was a key strategy in SAR exploration. mdpi.com These studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. nih.gov

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into a molecule can significantly alter its biological properties. nih.gov Fluorine's high electronegativity can influence a molecule's acidity, basicity, and ability to form hydrogen bonds. acs.org In the context of pyridazine derivatives, the substitution of a trifluoromethyl group has been shown to increase antimicrobial activity. nih.gov This enhancement is often attributed to fluorine's ability to increase metabolic stability and membrane permeability.

For example, in a study of 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one derivatives, the addition of a fluorine substituent to the side chain was found to be detrimental to antibacterial activity. acs.org However, another study on pyridazine derivatives revealed that the introduction of a trifluoromethyl moiety led to an increase in antimicrobial activity. nih.gov These contrasting findings highlight the nuanced and context-dependent role of fluorine in modulating biological activity.

Table 1: Impact of Fluorine Substitution on Antibacterial Activity of Pyridazinone Derivatives

Compound Side Chain Additional Substituent Antibacterial Activity (MIC in μg/mL) Reference
22 Isoprene - 2 acs.org

| 25 | Isoprene | Fluorine | Not Beneficial | acs.org |

Role of Methoxy Group in Ligand-Receptor Interactions

The methoxy group is a common substituent in many approved drugs and plays a significant role in medicinal chemistry. nih.gov It can influence a molecule's conformation, lipophilicity, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. nih.gov The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals or hydrophobic interactions. nih.govnih.gov

In the context of colchicine (B1669291) binding to tubulin, the 4-methoxy group on ring A is proposed to be a key anchoring point for the drug on the protein. csic.es The removal of this methoxy group leads to a significant decrease in binding affinity. csic.es Similarly, in curcuminoids, the methoxy groups appear to have a minimal role in their growth-modulatory effects on tumor cells but do influence their binding to human serum albumin. nih.gov

Influence of Amino Group Modifications on Biological Profile

The amino group is a crucial functional group in many biologically active molecules, often involved in key hydrogen bonding interactions with target proteins. nih.govresearchgate.net Modifications to the amino group can have a profound impact on a compound's biological activity.

In a study of aminomethyl-pyridines as DPP-4 inhibitors, the position of the aminomethyl group was critical for activity. nih.gov Derivatives with the aminomethyl moiety in the β-position to the ring nitrogen showed significantly higher activity than their α-position regioisomers. nih.gov Furthermore, changing the position of an amide group relative to the primary amino group also resulted in a loss of inhibitory activity. nih.gov This highlights the importance of the precise spatial arrangement of the amino group and other functional groups for optimal ligand-receptor binding.

Research on N-phenylphthalimide analogs has shown that modifications on the phthalimide (B116566) moiety were not well-tolerated, while lipophilic substituents on the central phenyl ring were essential for function. researchgate.net This indicates that while the core amino-containing scaffold is important, the surrounding substituents play a critical role in modulating activity.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of a molecule and identifying the specific conformation that binds to a biological target, known as the bioactive conformation. nih.gov

For a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, conformational analysis was used to propose model bioactive conformations. nih.gov This analysis suggested that the bioactive derivatives should possess a specific arrangement of pharmacophoric features in three-dimensional space. nih.gov Similarly, in the study of cycloaddition reactions, the conformational properties of the resulting products were found to govern the observed selectivity of the reaction. acs.org Understanding the bioactive conformation of a lead compound is essential for designing more potent and selective analogs.

Computational Approaches to SAR (e.g., 3D-QSAR, Molecular Docking, Pharmacophore Modeling)

Computational methods are invaluable tools in modern drug discovery and play a significant role in understanding SAR. mdpi.comresearchgate.net These approaches can predict how a molecule will interact with a target protein, helping to rationalize experimental findings and guide the design of new compounds.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies correlate the biological activity of a series of compounds with their 3D properties, such as shape and electrostatic potential. nih.govrutgers.edu This method generates contour maps that indicate regions where certain properties are favorable or unfavorable for activity, providing a visual guide for structural modifications. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. tandfonline.comnih.govrsc.org It helps to visualize the interactions between the ligand and the protein's active site, such as hydrogen bonds and hydrophobic interactions. nih.govrsc.org For instance, molecular docking studies of pyridazine derivatives as COX-2 inhibitors helped to explain their selectivity by showing how they fit into the enzyme's active site. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govnih.gov A pharmacophore model can be used as a 3D query to search databases for new compounds with the desired activity. nih.govyoutube.com This approach was successfully used to develop a pharmacophore model for pyridazinone derivatives with affinity for α1-adrenoceptors, which showed high predictive power. nih.gov

Table 2: Application of Computational Methods in Pyridazine Research

Computational Method Application Key Findings Reference
3D-QSAR Identification of tubulin inhibitors Generated a statistically significant model to reveal structure-activity relationships. nih.gov
Molecular Docking Investigation of anti-inflammatory pyridazine derivatives Rationalized the selectivity and potency of COX-2 inhibition. nih.gov

| Pharmacophore Modeling | Generation of models for pyridazinone derivatives | Resulting model showed high correlation and predictive power for α1-adrenoceptor affinity. | nih.gov |

Future Research Directions and Opportunities

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of 6-Fluoro-4-methoxypyridazin-3-amine is paramount for its extensive investigation. While established methods for the synthesis of substituted pyridazines exist, future research should focus on developing more sustainable, cost-effective, and scalable routes.

One promising avenue is the exploration of late-stage functionalization techniques. The ability to introduce the fluoro and methoxy (B1213986) groups at a later step in the synthetic sequence would provide a more flexible approach to generating a library of analogs. For instance, developing novel nucleophilic fluorination methods on a pre-formed methoxypyridazinamine core could be a significant advancement. rsc.org

Furthermore, the application of flow chemistry and high-throughput reaction optimization platforms could accelerate the discovery of optimal reaction conditions. semanticscholar.org These technologies allow for rapid screening of catalysts, solvents, and temperature, leading to improved yields and purity while minimizing waste. semanticscholar.org

A potential area of investigation is the adaptation of existing methods for pyridazine (B1198779) synthesis, such as the aza-Diels-Alder reaction of 1,2,3-triazines with enamines, to accommodate the specific substituents of the target molecule. organic-chemistry.org Research into the regioselectivity of such reactions with asymmetrically substituted dienophiles would be crucial. organic-chemistry.orgorganic-chemistry.org

Advanced Mechanistic Studies of Reactivity and Biological Interactions

A thorough understanding of the electronic properties and reactivity of this compound is essential for predicting its behavior in chemical and biological systems. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy and amino groups creates a unique electronic environment that warrants detailed investigation.

Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, with computational modeling. Density Functional Theory (DFT) calculations can provide insights into the molecule's frontier molecular orbitals, charge distribution, and reaction pathways. These studies can help elucidate the mechanisms of its reactions and its binding modes with biological targets.

The pyridazine ring is known for its ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition. nih.gov Advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography of its derivatives, can provide detailed information about its intermolecular interactions. mdpi.com

Application in Supramolecular Chemistry and Materials Science

The unique electronic and structural features of this compound make it an attractive building block for supramolecular assemblies and functional materials. The presence of hydrogen bond donors (amine) and acceptors (pyridazine nitrogens), along with the potential for halogen bonding (fluorine), provides multiple handles for directing self-assembly.

Future research could explore the design and synthesis of liquid crystals, gels, or porous organic frameworks incorporating this pyridazine derivative. The ability of pyridazine compounds to form stable complexes with metal ions also opens up possibilities for creating novel coordination polymers with interesting magnetic or catalytic properties.

The investigation of host-guest chemistry, where the pyridazine derivative acts as a host for small molecules or ions, is another promising area. acs.orgscielo.br The fluorinated and methoxy-substituted pyridazine core could exhibit selective binding properties, leading to applications in sensing or separation technologies. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. beilstein-journals.org These computational tools can be leveraged to accelerate the design and optimization of novel compounds based on the this compound scaffold.

ML models, trained on existing data for pyridazine derivatives, can be used to predict various properties, such as biological activity, toxicity, and physicochemical parameters. researchgate.netresearchgate.net This predictive power allows for the in silico screening of large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netresearchgate.net

Furthermore, generative AI models can be employed to design entirely new molecules with desired properties, using the this compound as a starting point. These approaches can significantly reduce the time and resources required for the discovery of new lead compounds. semanticscholar.orgbeilstein-journals.org

Machine Learning ModelApplication in Pyridazine ResearchPotential Benefit
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity of novel derivativesPrioritization of synthetic targets
Generative Adversarial Networks (GANs)Designing new pyridazine-based molecules with desired propertiesExpanding chemical space for drug discovery
Reaction Optimization AlgorithmsIdentifying optimal conditions for the synthesis of derivativesImproving synthetic efficiency and yield

Expanding the Scope of Biological Applications

The pyridazine core is a well-established pharmacophore found in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. acs.orgnih.govresearchgate.netnih.gov The specific substitution pattern of this compound suggests that it could serve as a valuable starting point for the development of novel therapeutic agents.

Future research should involve screening this compound and its derivatives against a wide range of biological targets. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and amino groups provide sites for further derivatization to fine-tune activity and selectivity. nih.gov

For example, pyridazine derivatives have shown promise as inhibitors of various kinases, which are important targets in cancer therapy. acs.orgnih.gov Investigating the potential of this compound derivatives as kinase inhibitors could be a fruitful area of research. Additionally, the antimicrobial potential of novel pyridazinones derived from related scaffolds suggests that this compound could be explored for developing new antibiotics. acs.org

Potential Therapeutic AreaRationale based on Pyridazine Scaffolds
OncologyInhibition of kinases such as CDK4/6 and GSK-3. acs.orgnih.gov
Infectious DiseasesKnown antimicrobial and antifungal activity of pyridazine derivatives. acs.orgresearchgate.net
InflammationInhibition of COX-2 enzyme. nih.gov
Neurological DisordersPotential modulation of neurotransmitter systems.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of new medicines and advanced materials.

Q & A

Q. Q1. What are the common synthetic routes for 6-Fluoro-4-methoxypyridazin-3-amine, and how are intermediates characterized?

A1. The synthesis typically involves sequential functionalization of the pyridazine core. Key steps include:

  • Fluorination : Electrophilic substitution or halogen exchange (e.g., using KF in polar aprotic solvents) at the 6-position .
  • Methoxy group introduction : Nucleophilic aromatic substitution (SNAr) or coupling reactions (e.g., Ullmann coupling) for the 4-methoxy group .
  • Amine installation : Reductive amination or catalytic hydrogenation of nitro precursors (e.g., using Pd/C under H₂) .
    Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS for purity assessment. For example, highlights NMR shifts (δ 7.8–8.2 ppm for pyridazine protons) and elemental analysis for structural validation .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yields of this compound?

A2. Critical parameters include:

  • Catalyst selection : Pd/C or Raney Ni for nitro-group reduction (see for Pd/C-mediated hydrogenation at 60 psi H₂, yielding >90% conversion) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity for methoxy substitution .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during fluorination .
    Advanced techniques like DoE (Design of Experiments) can systematically optimize variables. demonstrates yield improvements (7% → 24%) via iterative adjustments of stoichiometry and reaction time .

Structural & Electronic Analysis

Q. Q3. What spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?

A3. Basic :

  • NMR spectroscopy : Distinct ¹⁹F NMR signals (δ -110 to -120 ppm) confirm fluorine positioning .
  • X-ray crystallography : used single-crystal diffraction (R factor = 0.039) to resolve bond angles and confirm planarity in analogous chloro-methoxy pyridazines .
    Advanced :
  • DFT calculations : Predict electronic effects of substituents (e.g., methoxy’s electron-donating impact on ring electron density) .
  • 3D-QSAR modeling : Correlates substituent effects with biological activity (e.g., antileukemic potency in ) .

Biological Activity Profiling

Q. Q4. How is the biological activity of this compound evaluated in preclinical models?

A4. Basic :

  • In vitro assays : Enzymatic inhibition (e.g., kinase or PDE targets) and cytotoxicity screens (MTT assay) using cancer cell lines .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or adrenergic receptors) .
    Advanced :
  • In vivo pharmacokinetics : ADME profiling in rodent models to assess bioavailability and metabolite identification ( notes pyridazinones’ cardioactive potential but limited oral bioavailability) .
  • Mechanistic studies : RNA-seq or proteomics to identify downstream pathways (e.g., apoptosis markers in leukemia cells) .

Computational Modeling & SAR

Q. Q5. How do computational models guide the design of this compound analogs with enhanced activity?

A5. Key approaches include:

  • Molecular docking : Predict binding poses to targets like kinases or GPCRs (e.g., ’s 3D-QSAR for antileukemic triazine analogs) .
  • SAR studies : Systematic substitution at the 4-methoxy or 3-amine positions (e.g., shows electron-withdrawing groups at the 6-position enhance metabolic stability) .
  • ADMET prediction : Tools like SwissADME forecast solubility (LogP ~2.5) and CYP450 interactions .

Handling & Stability Challenges

Q. Q6. What strategies mitigate solubility and stability issues during experimental handling?

A6. Basic :

  • Solubility enhancement : Use DMSO or ethanol for in vitro studies; notes solubility of 6-(difluoromethoxy)pyridin-3-amine in methanol .
  • Storage : Lyophilization and storage at -20°C under inert atmosphere to prevent hydrolysis .
    Advanced :
  • Prodrug design : Phosphorylation or PEGylation of the amine group to improve aqueous solubility .
  • Formulation studies : Nanoemulsions or liposomal encapsulation for in vivo delivery .

Contradictory Data Interpretation

Q. Q7. How should researchers address discrepancies in reported biological activities of pyridazine derivatives?

A7.

  • Assay variability : Normalize data using positive controls (e.g., ’s use of doxorubicin as a cytotoxicity reference) .
  • Structural nuances : Compare substituent effects (e.g., fluoro vs. chloro at the 6-position alters target selectivity; vs. 15) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., ’s 18 triazine analogs) to identify trends .

Advanced Structure-Activity Relationships (SAR)

Q. Q8. Which substituent modifications most significantly impact the compound’s target selectivity?

A8.

  • 6-Fluoro group : Enhances metabolic stability and electron-deficient character, favoring kinase inhibition () .
  • 4-Methoxy group : Electron donation increases π-stacking with aromatic residues in receptor pockets () .
  • 3-Amine substitution : Bulky groups (e.g., morpholine in ) improve solubility but may reduce CNS penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.